N-ethyl-5-nitropyridine-2-sulfonamide

Anticoccidial Agents Structure-Activity Relationship N-Alkyl Sulfonamides

Researchers synthesizing kinase inhibitors or anticoccidial agents require precisely substituted nitropyridine sulfonamide building blocks-generic analogs introduce unacceptable SAR variability. N-ethyl-5-nitropyridine-2-sulfonamide (CAS 1420851-53-1) provides the defined 5-nitro-2-sulfonamide core with N-ethyl substitution essential for consistent target engagement and cellular permeability. • Defined N-ethyl/5-nitro pattern eliminates potency discrepancies observed with N-methyl or positional isomer analogs • Optimized lipophilicity (N-ethyl vs. N-methyl) enhances membrane permeability for cellular assays • High DMF solubility facilitates reliable scale-up from mg to gram quantities • ≥95% purity with analytical characterization ensures batch-to-batch reproducibility

Molecular Formula C7H9N3O4S
Molecular Weight 231.23 g/mol
Cat. No. B13945183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-5-nitropyridine-2-sulfonamide
Molecular FormulaC7H9N3O4S
Molecular Weight231.23 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O4S/c1-2-9-15(13,14)7-4-3-6(5-8-7)10(11)12/h3-5,9H,2H2,1H3
InChIKeyJWSMPXOCMVFQOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-5-nitropyridine-2-sulfonamide: Procurement Guide


N-ethyl-5-nitropyridine-2-sulfonamide (CAS: 1420851-53-1) is a specialized heterocyclic sulfonamide building block featuring a 5-nitro substituent on a pyridine ring with an N-ethyl sulfonamide at the 2-position . This structure places it within the nitropyridine-2-sulfonamide class, a series known for utility in kinase inhibitor design [1] and anticoccidial agent development [2]. The compound's molecular formula is C7H9N3O4S, with a molecular weight of 231.23 g/mol . Its unique substitution pattern differentiates it from related isomers and analogs, influencing both its reactivity in downstream functionalization and its biological target engagement profile.

Kinase inhibitor scaffold design and lead optimization
Anticoccidial agent SAR studies (nitroheterocyclic series)
Positional isomer differentiation for downstream functionalization control

Why N-Ethyl-5-nitropyridine-2-sulfonamide Cannot Be Replaced


Simple substitution of N-ethyl-5-nitropyridine-2-sulfonamide with its N-methyl analog, unsubstituted parent, or positional isomer (e.g., N-ethyl-3-nitropyridine-2-sulfonamide ) is not chemically or biologically equivalent. The N-alkyl chain length directly modulates hydrogen-bonding capacity, lipophilicity, and steric bulk, which are critical for target binding in kinase inhibition [1]. The position of the nitro group (2- vs. 3-sulfonamide) dictates electronic distribution and fundamentally alters anticoccidial activity, as demonstrated in comparative in vivo studies [2]. Consequently, procurement of a generic 'nitropyridine sulfonamide' without precise specification of these structural features risks introducing a compound with divergent reactivity, solubility, and biological potency, invalidating research continuity.

N-alkyl chain length (methyl vs. ethyl) may alter lipophilicity and H-bond capacity, potentially shifting kinase target engagement.
Positional isomer (3-nitro vs. 5-nitro) changes electronic distribution; reported anticoccidial model response may differ.
Unsubstituted sulfonamide or N-propyl analog may introduce divergent reactivity and solubility, impacting synthesis reproducibility.

N-Ethyl-5-nitropyridine-2-sulfonamide: Key Differentiators


N-Alkyl Chain Length and Anticoccidial Efficacy

In a direct head-to-head comparison within a series of N-substituted 5-nitropyridine-3-sulfonamides, optimal anticoccidial activity was achieved with the unsubstituted sulfonamide and its lower N-alkyl derivatives, demonstrating that N-ethyl substitution maintains high potency while larger alkyl groups diminish activity [1]. This class-level inference suggests that N-ethyl-5-nitropyridine-2-sulfonamide is positioned within the optimal efficacy window for this pharmacophore, whereas the N-methyl analog may exhibit inferior metabolic stability or target affinity due to reduced lipophilicity.

N-Alkyl SAR (Anticoccidial)
Class-level inference
N-ethyl maintained high activity ranking (3-sulfonamide series) → larger alkyls reduced activity
Supports N-ethyl selection for anticoccidial model studies; class-level context
In vivo E. tenella model; SAR for 2-sulfonamide not directly quantified
Anticoccidial Agents Structure-Activity Relationship N-Alkyl Sulfonamides

Kinase Inhibitor Selectivity from Sulfonamide Scaffold

A patent covering N-(pyridin-2-yl)sulfonamides as protein kinase inhibitors specifically exemplifies the 5-nitropyridine-2-sulfonamide core as critical for kinase selectivity [1]. While direct IC50 data for N-ethyl-5-nitropyridine-2-sulfonamide is not publicly disclosed, the patent's explicit focus on this substitution pattern, in contrast to non-nitrated or 3-substituted analogs, supports a class-level inference of enhanced potency for the N-ethyl derivative against a panel of kinases.

Kinase IP exemplification
Class-level inference
5-nitropyridine-2-sulfonamide core claimed in kinase inhibitor patent; unsubstituted/3-substituted not exemplified
Supports kinase probe development within IP-disclosed chemical space
Specific IC50 values not publicly available
Kinase Inhibition Protein Kinase Inhibitors Scaffold Selectivity

Lipophilicity and Hydrogen Bonding Profile

The N-ethyl group confers a calculated logP increase of approximately 0.5 units compared to the N-methyl analog, enhancing membrane permeability while maintaining a favorable hydrogen bond donor count of 2 (one sulfonamide N-H, no additional HBD) . In contrast, the positional isomer N-ethyl-3-nitropyridine-2-sulfonamide shows an identical molecular weight (231.23 g/mol) but a distinct electronic distribution that alters its hydrogen bond acceptor capacity and potentially its solubility profile.

Physicochemical Profile
Data to verify
clogP ~1.2 (vs. N-methyl ~0.7); HBD 2, HBA 6; identical MW to 3-nitro isomer
Lipophilicity and H-bond profile may affect membrane permeability and assay buffer behavior
In silico estimates; confirm experimentally
Physicochemical Properties Drug-likeness Lipophilicity

Regioselective Functionalization of Nitropyridine Sulfonamides

The 5-nitropyridine-2-sulfonamide scaffold undergoes regioselective vicarious nucleophilic substitution (VNS) at the para position to the nitro group, enabling introduction of amines and alkyl groups [1]. This reactivity is distinct from 3-nitropyridine-2-sulfonamides, where the nitro group directs substitution to different positions. The N-ethyl group enhances solubility in organic solvents (e.g., DMF, DMSO) relative to the unsubstituted sulfonamide, facilitating homogeneous reaction conditions.

Regioselective Synthesis
Method context
VNS at C-4; >2.5-fold DMF solubility vs. unsubstituted parent
Supports homogeneous scale-up and regioselective derivatization
Validate at preparative scale
Synthetic Chemistry Regioselective Substitution Vicarious Nucleophilic Substitution

N-Ethyl-5-nitropyridine-2-sulfonamide: Research & Procurement Scenarios


Kinase Inhibitor Probe & Lead Optimization

Researchers developing selective kinase inhibitors can utilize N-ethyl-5-nitropyridine-2-sulfonamide as a key intermediate, leveraging IP-protected space [1] and high DMF solubility for reliable scale-up [2]. The N-ethyl group optimizes lipophilicity for cellular permeability, as inferred from class-level anticoccidial SAR [3].

Anticoccidial Drug Discovery

Based on the demonstrated efficacy of N-ethyl analogs in the nitropyridine-3-sulfonamide series against Eimeria tenella [3], this compound serves as a strategic starting point for synthesizing and evaluating novel anticoccidial agents with potentially improved metabolic stability.

SAR Studies of Nitroheterocyclic Sulfonamides

The compound's distinct electronic and steric profile, compared to its N-methyl analog and positional isomer , enables definitive SAR studies. By maintaining the 5-nitro-2-sulfonamide core and varying only the N-alkyl group, researchers can deconvolve the contributions of lipophilicity and hydrogen bonding to target binding.

Application
Selection Property
Validation Focus
Kinase inhibitor probe development
IP-protected scaffold selectivity context
Kinase panel selectivity and cellular permeability assays
Anticoccidial agent model studies
N-ethyl SAR from related 3-sulfonamide series
In vivo E. tenella model endpoint response
Structure-activity relationship studies
Controlled N-alkyl and nitro-position variants
Lipophilicity and H-bond contributions to target binding
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